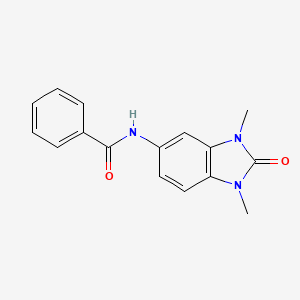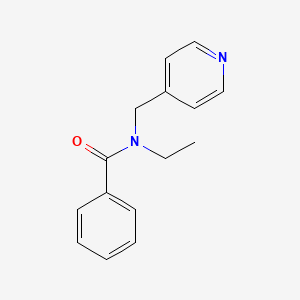
N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of acrylamide compounds often involves acylation reactions or the condensation of appropriate amine and acid or acid derivative precursors. For instance, N-(2-bromo-4-methoxyphenyl)acrylamide synthesis via acylation demonstrates a method that could be adapted for synthesizing the requested compound, showing a high yield and straightforward procedure (Jia-cheng, 2012).
Molecular Structure Analysis
X-ray crystallography is commonly employed to determine the molecular structure of acrylamide compounds. Studies on similar molecules, such as E and Z isomers of acrylamide derivatives, provide insight into the molecular geometry, crystalline structure, and isomeric forms, which could be applicable in analyzing the structure of the target compound (Chenna et al., 2008).
Chemical Reactions and Properties
Acrylamide compounds participate in a range of chemical reactions, including polymerization and crosslinking, due to the reactive acrylamide group. The synthesis and polymerization of functional acrylamides, as demonstrated in various studies, highlight the reactivity and potential applications of such compounds in creating polymers with specific properties (Ling et al., 1999).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, crystallinity, and phase behavior, can be inferred from studies on similar compounds. For example, the analysis of liquid-crystalline polymers containing acrylamide units reveals information about the thermal behavior, mesophase formation, and material characteristics that might be relevant to the compound (Hsu & Percec, 1988).
Chemical Properties Analysis
Acrylamides' chemical properties, such as reactivity towards nucleophiles, electrophiles, and participation in addition reactions, are critical for understanding their behavior in various chemical contexts. The synthesis and characterization of acrylamides provide insights into their chemical stability, reactivity patterns, and potential for forming diverse chemical structures (Klee & Lehmann, 2009).
properties
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-8-10-16(12-14(13)2)19-18(20)11-9-15-6-4-5-7-17(15)21-3/h4-12H,1-3H3,(H,19,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDKFIMQCMIXLQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5650212.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine](/img/structure/B5650227.png)
![N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide](/img/structure/B5650235.png)

![8-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5650250.png)




![1'-[(3,5-difluoropyridin-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5650309.png)
![{3-(2-methoxyethyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5650317.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5650318.png)

![2-[(4-fluorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5650322.png)